1-Ethynyl-1-cyclohexanol

Description

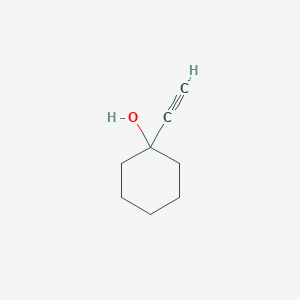

Structure

3D Structure

Properties

IUPAC Name |

1-ethynylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-8(9)6-4-3-5-7-8/h1,9H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLFHLNFIHBCPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021757 | |

| Record name | 1-Ethynylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, White crystalline solid with a slight odor; mp = 30-33 deg C; [Alfa Aesar MSDS] | |

| Record name | Cyclohexanol, 1-ethynyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethynylcyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19361 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.13 [mmHg] | |

| Record name | 1-Ethynylcyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19361 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

78-27-3, 28652-54-2 | |

| Record name | 1-Ethynylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethynylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethynylcyclohexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 1-ethynyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethynylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethynylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethynylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYNYLCYCLOHEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RV04025EH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Ethynyl-1-cyclohexanol physical properties

An In-depth Technical Guide to the Physical Properties of 1-Ethynyl-1-cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 78-27-3) is a tertiary alkynyl alcohol with significant applications as a synthetic precursor and intermediate in the pharmaceutical and fine chemical industries.[1][2] It serves as a key building block for more complex molecules due to the reactive nature of its hydroxyl and ethynyl (B1212043) functional groups.[1] Notably, it is also an active metabolite of the sedative drug ethinamate.[3] A thorough understanding of its physical properties is crucial for its effective handling, characterization, and application in research and development.

This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a summary of its spectroscopic characteristics.

Physical and Chemical Properties

This compound is a white crystalline solid at room temperature with a slight odor.[4] Upon melting, it forms a clear, colorless liquid.[3] Key identification and structural information are summarized in Table 1.

Table 1: Compound Identification

| Identifier | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 1-ethynylcyclohexan-1-ol | [5] |

| CAS Number | 78-27-3 | [5] |

| Molecular Formula | C₈H₁₂O | [5] |

| Molecular Weight | 124.18 g/mol | [5] |

| InChI Key | QYLFHLNFIHBCPR-UHFFFAOYSA-N | [6] |

| Canonical SMILES | C#CC1(CCCCC1)O |[3] |

Quantitative Physical Data

The quantitative physical properties of this compound are compiled in Table 2, providing a comparative view of data from various sources.

Table 2: Physical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Melting Point | 30-33 °C | [3] |

| Boiling Point | 180 °C (at 760 mmHg) | |

| 174 °C (at 760 mmHg) | ||

| 68-70 °C (at 15 mmHg) | [7] | |

| Density | 0.967 g/mL (at 25 °C) | |

| 0.976 g/cm³ | [8] | |

| 1.0 ± 0.1 g/cm³ | ||

| Water Solubility | 10 g/L (at 20 °C) | |

| logP (Octanol-Water) | 1.49 - 1.81 | [8] |

| Vapor Pressure | <1 mmHg (at 20 °C) | |

| 0.13 mmHg | ||

| Flash Point | 62.8 - 73 °C | |

| Refractive Index | 1.4815-1.4845 (as melt) | [3] |

| | 1.4802 (n²⁵D) |[7] |

Experimental Protocols

The following sections detail generalized, standard laboratory protocols for the determination of the key physical properties of this compound.

Synthesis of this compound

A common laboratory-scale synthesis involves the ethynylation of cyclohexanone (B45756).[3]

Protocol:

-

In a three-necked flask equipped for mechanical stirring and gas inlet, prepare a solution of sodium acetylide by passing a rapid stream of dry acetylene (B1199291) gas into approximately 1 L of liquid ammonia (B1221849) while adding 23 g of sodium metal over 30 minutes.[9]

-

Reduce the acetylene flow and add 98 g (1 mole) of cyclohexanone dropwise over one hour.[9]

-

Allow the reaction mixture to stand for approximately 20 hours to permit the evaporation of the ammonia.[9]

-

Decompose the solid residue by carefully adding approximately 400 mL of ice and water.[9]

-

Acidify the mixture with 50% sulfuric acid.

-

Extract the aqueous phase with diethyl ether (e.g., 3 x 50 mL portions).[9]

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[9]

-

Filter the solution and remove the ether via rotary evaporation.

-

Purify the resulting crude product by vacuum distillation to yield this compound.[9]

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (0.5-1.0 °C) is characteristic of a pure compound.

Protocol (Capillary Method):

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube (sealed at one end) to a height of 1-2 mm.[8][10]

-

Place the capillary tube in a melting point apparatus (e.g., Mel-Temp or Thiele tube).

-

Heat the apparatus rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute.[11]

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has melted (T2).[11]

-

The melting point range is reported as T1 - T2.

Boiling Point Determination

Since the compound is a solid at room temperature, its boiling point is determined from the molten state. The Thiele tube method is suitable for small sample volumes.[12]

Protocol (Thiele Tube Method):

-

Add a small volume (e.g., 0.5 mL) of the molten compound to a small test tube.

-

Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.[13]

-

Attach the test tube to a thermometer using a rubber band or wire.[13]

-

Place the assembly into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner.[13]

-

Observe a steady stream of bubbles emerging from the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[12][13]

Density Determination

As the compound is a solid at standard temperature, its density is typically reported for the liquid (molten) state at a specified temperature (e.g., 25 °C).

Protocol (Liquid Density):

-

Measure the mass of a clean, dry graduated cylinder or pycnometer (m1).[14]

-

Add a known volume (V) of the molten this compound to the container. The compound must be heated above its melting point (e.g., to 25-30 °C).

-

Measure the total mass of the container and the liquid (m2).[14]

-

The mass of the liquid (m) is m2 - m1.

-

Calculate the density (ρ) using the formula: ρ = m / V.

Protocol (Solid Density by Displacement):

-

Measure the mass of a solid sample of the compound (m_solid).[15]

-

Partially fill a graduated cylinder with a liquid in which the compound is insoluble (e.g., a saturated hydrocarbon) and record the initial volume (V1).[2]

-

Carefully place the solid sample into the graduated cylinder, ensuring it is fully submerged.

-

Record the final volume (V2).[2]

-

The volume of the solid is V2 - V1.

-

Calculate the density (ρ) using the formula: ρ = m_solid / (V2 - V1).

Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation and identification.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic peaks corresponding to its functional groups. Key absorptions include a strong, broad peak for the O-H stretch of the alcohol (around 3400-3300 cm⁻¹), a sharp peak for the terminal alkyne C≡C-H stretch (around 3300 cm⁻¹), a weak peak for the C≡C stretch (around 2100 cm⁻¹), and strong peaks for C-H stretches of the cyclohexane (B81311) ring (below 3000 cm⁻¹).[16][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides distinct signals for the different hydrogen environments. The acetylenic proton (-C≡CH) typically appears as a singlet around δ 2.0-3.0 ppm. The protons of the cyclohexyl ring appear as a complex multiplet in the δ 1.0-2.0 ppm region. The hydroxyl proton (-OH) signal is a broad singlet whose chemical shift is variable and dependent on concentration and solvent (typically δ 1.5-4.0 ppm).[6][18]

-

¹³C NMR: The carbon NMR spectrum will show signals for the two sp-hybridized alkyne carbons, the sp³-hybridized carbon bearing the hydroxyl group, and the carbons of the cyclohexane ring.

-

Visualization of Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of this compound.

Caption: Synthesis and Characterization Workflow for this compound.

References

- 1. pennwest.edu [pennwest.edu]

- 2. wjec.co.uk [wjec.co.uk]

- 3. 1-Ethynylcyclohexanol - Wikipedia [en.wikipedia.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. 1-Ethynylcyclohexanol | C8H12O | CID 6525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(78-27-3) 1H NMR spectrum [chemicalbook.com]

- 7. US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues - Google Patents [patents.google.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. byjus.com [byjus.com]

- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. scribd.com [scribd.com]

- 15. youtube.com [youtube.com]

- 16. Solved Cyclohexanol, 1-ethynyl- INFRARED SPECTRUM 0.8 MO 0.6 | Chegg.com [chegg.com]

- 17. Cyclohexanol, 1-ethynyl- [webbook.nist.gov]

- 18. ucl.ac.uk [ucl.ac.uk]

An In-depth Technical Guide to 1-Ethynyl-1-cyclohexanol: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethynyl-1-cyclohexanol is a versatile bifunctional molecule featuring a terminal alkyne and a tertiary alcohol integrated into a cyclohexyl framework. This unique structural arrangement makes it a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. It serves as a key intermediate in the synthesis of various pharmaceutical agents, most notably as a precursor and active metabolite of the sedative-hypnotic drug ethinamate.[1] Its terminal alkyne functionality allows for its participation in highly efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the facile construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of this compound, with a focus on its relevance to researchers in drug development.

Chemical Structure and Identifiers

This compound, with the IUPAC name 1-ethynylcyclohexan-1-ol, consists of a cyclohexanol (B46403) ring substituted at the 1-position with both a hydroxyl (-OH) group and an ethynyl (B1212043) (-C≡CH) group.

| Identifier | Value |

| IUPAC Name | 1-ethynylcyclohexan-1-ol |

| CAS Number | 78-27-3 |

| Molecular Formula | C₈H₁₂O |

| SMILES | OC1(CCCCC1)C#C |

| InChI | 1S/C8H12O/c1-2-8(9)6-4-3-5-7-8/h1,9H,3-7H2 |

| InChIKey | QYLFHLNFIHBCPR-UHFFFAOYSA-N |

Physicochemical and Spectroscopic Properties

This compound is a white crystalline solid at room temperature with a slight odor.[1] It is soluble in water and common organic solvents.[2]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 124.18 g/mol | [3] |

| Melting Point | 30-33 °C | [1] |

| Boiling Point | 180 °C (at 1013 hPa) | |

| Density | 0.967 g/mL at 25 °C | |

| Vapor Pressure | <1 mmHg at 20 °C | |

| Flash Point | 73 °C (closed cup) | |

| Water Solubility | 10 g/L at 20 °C | |

| LogP | 1.7 | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral features are outlined below.

| Spectroscopy | Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Assignment |

| IR (Infrared) | ~3300 (sharp, strong) | ≡C-H stretch |

| ~2100 (weak) | C≡C stretch | |

| ~3400 (broad, strong) | O-H stretch | |

| ¹H-NMR (Proton NMR) | ~2.4 ppm (s, 1H) | ≡C-H |

| ~1.5-1.8 ppm (m, 10H) | Cyclohexyl protons | |

| Variable (s, 1H) | O-H | |

| ¹³C-NMR (Carbon NMR) | ~87 ppm | C ≡CH |

| ~72 ppm | C≡C H | |

| ~68 ppm | C -OH | |

| ~22, 25, 39 ppm | Cyclohexyl carbons |

Synthesis and Experimental Protocols

This compound can be synthesized through several methods, primarily involving the ethynylation of cyclohexanone (B45756).

Synthesis from Cyclohexanone and Acetylene (B1199291)

A common and direct method involves the reaction of cyclohexanone with an acetylide salt, such as sodium acetylide, in liquid ammonia (B1221849).[1] The reaction proceeds via nucleophilic addition of the acetylide anion to the carbonyl carbon of cyclohexanone, followed by an acidic workup to protonate the resulting alkoxide.

Experimental Protocol:

-

Preparation of Sodium Acetylide: In a three-necked flask equipped with a dry ice condenser and a stirrer, condense approximately 250 mL of anhydrous liquid ammonia. Add a small piece of sodium metal and a catalytic amount of ferric nitrate. Bubble acetylene gas through the solution until the blue color disappears, indicating the formation of sodium acetylide.

-

Ethynylation: Dissolve 0.5 mol of cyclohexanone in 100 mL of anhydrous diethyl ether. Slowly add this solution to the sodium acetylide suspension in liquid ammonia with constant stirring.

-

Quenching: After the addition is complete, stir the reaction mixture for an additional 2 hours. Carefully add solid ammonium (B1175870) chloride in small portions to quench the reaction.

-

Workup: Allow the ammonia to evaporate overnight in a fume hood. Add 200 mL of water to the residue and extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.

Synthesis via Trimethylsilylacetylene (B32187)

An alternative method, particularly useful in laboratory settings, involves the use of a protected acetylene source like trimethylsilylacetylene.[2]

Experimental Protocol:

-

Lithiation: In a dry, inert atmosphere, dissolve trimethylsilylacetylene (3.23 g, 33 mmol) in 30 mL of anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78 °C. Slowly add n-butyllithium (14 mL of a 2.5 M solution in hexanes, 36 mmol) dropwise. Stir the mixture at -78 °C for 30 minutes.

-

Addition of Cyclohexanone: Slowly add cyclohexanone (3.0 g, 30 mmol) to the reaction mixture. Allow the solution to warm to room temperature and stir for an additional 5 hours.

-

Desilylation and Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer three times with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtering off the drying agent, concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel to afford pure this compound.[2]

Applications in Research and Drug Development

Precursor in Pharmaceutical Synthesis

This compound is a key precursor in the synthesis of the sedative and hypnotic drug, ethinamate ((1-ethynylcyclohexyl)carbamate).[1] Ethinamate belongs to the carbamate (B1207046) class of drugs and acts as a central nervous system depressant.[4] The synthesis involves the conversion of the hydroxyl group of this compound into a carbamate ester.

Utility in Click Chemistry

The terminal alkyne group of this compound makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage with an azide-containing molecule. This methodology is widely used in drug discovery for creating libraries of compounds, bioconjugation, and materials science.

References

1-Ethynyl-1-cyclohexanol synthesis from cyclohexanone and acetylene

An In-depth Technical Guide to the Synthesis of 1-Ethynyl-1-cyclohexanol from Cyclohexanone (B45756) and Acetylene (B1199291)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in the pharmaceutical and materials science industries. The document details the core chemical principles, experimental procedures, and quantitative data associated with the ethynylation of cyclohexanone.

Introduction

This compound is a tertiary acetylenic alcohol that serves as a key building block in the synthesis of various organic molecules.[1][2] Its structural features, comprising a cyclohexane (B81311) ring, a hydroxyl group, and an ethynyl (B1212043) group, make it a versatile precursor for creating more complex compounds, including pharmaceuticals.[1][2] The primary and most direct route for its synthesis is the nucleophilic addition of an acetylide anion to the carbonyl group of cyclohexanone. This reaction, a classic example of the Favorskii reaction, is widely employed in both laboratory and industrial settings.[3][4]

The industrial synthesis often utilizes high-pressure acetylene to ensure sufficient concentration in the reaction medium, which can present significant safety and equipment challenges.[5] The reaction is typically base-catalyzed, with common catalysts including alkali metal hydroxides or alkoxides.[2][6]

Reaction Mechanism: The Favorskii Reaction

The synthesis of this compound from cyclohexanone and acetylene proceeds via the Favorskii reaction mechanism under basic conditions.[4] The process can be broken down into two primary steps:

-

Deprotonation of Acetylene: A strong base, such as potassium hydroxide (B78521) (KOH) or sodium amide (NaNH2), deprotonates the terminal alkyne (acetylene), which is acidic enough to react. This results in the formation of a metal acetylide salt (e.g., potassium acetylide) and a conjugate acid (e.g., water).[4]

-

Nucleophilic Attack: The newly formed acetylide anion is a potent nucleophile. It attacks the electrophilic carbonyl carbon of the cyclohexanone molecule.

-

Protonation: The resulting alkoxide intermediate is then protonated, typically by the conjugate acid formed in the first step or during an acidic work-up, to yield the final product, this compound.[2]

Caption: Reaction mechanism for the base-catalyzed synthesis of this compound.

Quantitative Data Summary

The efficiency of the synthesis is highly dependent on the reaction conditions. The following table summarizes quantitative data from various experimental setups, highlighting the impact of different catalysts, solvents, temperatures, and pressures on conversion and yield.

| Catalyst | Solvent | Temperature (°C) | Pressure (acetylene) | Conversion (%) | Yield (%) | Reference |

| Potassium Hydroxide (KOH) | Methyl Alcohol | 120 | High Pressure | 40.0 | 69.8 | [6] |

| Potassium Hydroxide (KOH) | Methyl Alcohol | Not Specified | High Pressure | 52.0 | 70.0 | [6] |

| Sodium Methylate | Diethyl Ether | 10 | Atmospheric | Not Specified | Not Specified | [7] |

| Sodium Methylate | Dibutyl Carbitol | 33-38 | 200 p.s.i.g. | Not Specified | Not Specified | [7] |

| Sodium Hydroxide/Potassium Hydroxide | Liquid Ammonia | Not Specified | Not Specified | Not Specified | Not Specified | [2] |

Note: "Not Specified" indicates that the data was not available in the cited source.

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound, derived from established laboratory and patent literature.

Protocol 1: Synthesis using Potassium Hydroxide in Methanol[6]

Materials:

-

Cyclohexanone

-

Potassium Hydroxide (KOH)

-

Methyl Alcohol (Methanol)

-

Acetylene gas

-

Carbon Tetrachloride (for recrystallization)

Equipment:

-

High-pressure autoclave or reactor

-

Distillation apparatus

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

Procedure:

-

Catalyst Preparation: Dissolve 8.2 parts of KOH in 200 parts of methyl alcohol in the reaction vessel.

-

Addition of Reactant: Once the KOH is fully dissolved, add 199 parts of cyclohexanone to the solution.

-

Reaction: Seal the reactor and introduce acetylene gas under high pressure (at least 100 pounds per square inch). Heat the mixture to 120°C with continuous stirring. Maintain the reaction for a contact time of approximately 22 minutes.

-

Work-up: After the reaction period, cool the reactor and carefully release the pressure.

-

Purification:

-

Transfer the reaction mixture to a distillation apparatus.

-

Perform flash-distillation to remove the methyl alcohol.

-

Fractionally distill the residue under reduced pressure (e.g., 15 mm Hg).

-

Collect the product fraction boiling at 68-70°C.

-

The distillation bottoms may contain the byproduct 1,2-bis(1-hydroxycyclohexyl)ethyne, which can be recovered by recrystallization from carbon tetrachloride.

-

Protocol 2: Synthesis using Sodium Methylate in Dibutyl Carbitol[7]

Materials:

-

Sodium Methylate

-

Dibutyl Carbitol

-

Cyclohexanone

-

Acetylene gas

-

Water

Equipment:

-

High-pressure autoclave or reactor with stirring mechanism

-

Gas inlet and pressure gauge

-

Thermocouple

Procedure:

-

Catalyst Suspension: Suspend sodium methylate in dibutyl carbitol (approximately 5 volumes per volume of cyclohexanone to be added) inside the reactor.

-

Acetylene Saturation: Seal the reactor and saturate the suspension with acetylene gas at room temperature, bringing the pressure to approximately 200 p.s.i.g.

-

Reactant Addition: Add cyclohexanone (0.33 to 1 weight mole per 1 weight mole of sodium methylate) to the reaction zone over a period of about 1 hour while maintaining agitation.

-

Reaction: Continue agitating the mixture for an additional 2.5 hours. Maintain the reactor pressure at 200 p.s.i.g. by continuously adding acetylene. The reaction is exothermic, and the temperature may rise to 33-38°C.

-

Hydrolysis: After the reaction is complete, release the pressure. Treat the semi-solid reaction mixture with water to hydrolyze the sodium salt of the product.

-

Recovery: Recover the this compound from the mixture through standard extraction and distillation procedures.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: Generalized experimental workflow for this compound synthesis.

Safety Considerations

-

Acetylene Handling: Acetylene is highly flammable and can be explosive under pressure.[5] All operations involving high-pressure acetylene must be conducted in a well-ventilated area, using appropriate safety equipment and behind a blast shield.

-

Strong Bases: Alkali metal hydroxides and alkoxides are corrosive. Appropriate personal protective equipment (gloves, safety glasses) must be worn.

-

High-Pressure Equipment: Reactors and associated equipment must be rated for the pressures and temperatures used in the synthesis. Regular inspection and maintenance are critical.

This guide provides a foundational understanding for the synthesis of this compound. Researchers should consult the primary literature and adhere to all institutional safety protocols before undertaking any experimental work.

References

- 1. Page loading... [guidechem.com]

- 2. 1-Ethynylcyclohexanol - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Favorskii reaction - Wikipedia [en.wikipedia.org]

- 5. Buy this compound | 78-27-3 [smolecule.com]

- 6. US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues - Google Patents [patents.google.com]

- 7. US2858344A - Preparation of 1-ethynylcyclohexanol - Google Patents [patents.google.com]

A Comprehensive Spectroscopic Guide to 1-Ethynyl-1-cyclohexanol for Researchers and Drug Development Professionals

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the versatile chemical intermediate, 1-ethynyl-1-cyclohexanol.

This technical guide provides a detailed overview of the key spectral characteristics of this compound (CAS No. 78-27-3), a valuable building block in organic synthesis and a precursor in the development of various pharmaceutical compounds. The following sections present a comprehensive analysis of its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, complete with experimental protocols and data interpretation to support researchers in compound identification, purity assessment, and structural elucidation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the ethynyl (B1212043) proton, the hydroxyl proton, and the protons of the cyclohexyl ring.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.5 | s | 1H | ≡C-H |

| ~2.1 | s | 1H | O-H |

| 1.2 - 1.9 | m | 10H | -CH₂- (cyclohexyl) |

Note: Chemical shifts are typically referenced to a standard solvent signal.

Interpreting the ¹H NMR Spectrum

The spectrum is characterized by a sharp singlet around 2.5 ppm, which is indicative of the acetylenic proton. The hydroxyl proton signal, appearing as a singlet around 2.1 ppm, can vary in its chemical shift and may broaden or exchange with deuterium (B1214612) upon the addition of D₂O. The complex multiplet observed between 1.2 and 1.9 ppm corresponds to the ten protons of the cyclohexyl ring, with overlapping signals due to their similar chemical environments.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum offers insights into the carbon framework of the molecule, with distinct peaks for the alkynyl carbons, the quaternary carbon of the cyclohexyl ring, and the methylene (B1212753) carbons.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~88 | -C≡ |

| ~72 | ≡C-H |

| ~68 | C-OH (quaternary) |

| ~38 | -CH₂- (adjacent to C-OH) |

| ~25 | -CH₂- |

| ~23 | -CH₂- |

Note: Chemical shifts are typically referenced to a standard solvent signal.

Interpreting the ¹³C NMR Spectrum

The two distinct signals in the downfield region, around 88 ppm and 72 ppm, are characteristic of the sp-hybridized carbons of the ethynyl group. The signal at approximately 68 ppm corresponds to the quaternary carbon of the cyclohexyl ring bonded to the hydroxyl and ethynyl groups. The remaining signals in the upfield region are attributed to the methylene carbons of the cyclohexyl ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups: the hydroxyl (-OH) and the terminal alkyne (-C≡C-H).

Table 3: Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3300 | Strong, Broad | O-H stretch |

| ~3300 | Strong, Sharp | ≡C-H stretch |

| ~2930 | Strong | C-H stretch (aliphatic) |

| ~2860 | Strong | C-H stretch (aliphatic) |

| ~2100 | Weak | C≡C stretch |

| ~1450 | Medium | CH₂ bend |

Interpreting the IR Spectrum

A prominent, broad absorption band around 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group, with the broadening resulting from hydrogen bonding. Overlapping this, a sharp and strong peak, also around 3300 cm⁻¹, is indicative of the ≡C-H stretching vibration of the terminal alkyne. The presence of a weak but sharp band around 2100 cm⁻¹ further confirms the C≡C triple bond stretch. Strong absorptions in the 2860-2930 cm⁻¹ region are due to the C-H stretching of the cyclohexyl ring's methylene groups.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that can be used for its identification.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 124 | ~10 | [M]⁺ (Molecular Ion) |

| 109 | ~30 | [M - CH₃]⁺ |

| 95 | ~100 | [M - C₂H₅]⁺ or [M - H₂O - H]⁺ |

| 81 | ~80 | [C₆H₉]⁺ |

| 67 | ~70 | [C₅H₇]⁺ |

Interpreting the Mass Spectrum

The molecular ion peak ([M]⁺) is observed at an m/z of 124, corresponding to the molecular weight of the compound. The fragmentation pattern is typical for cyclic alcohols, often involving the loss of small alkyl fragments or a water molecule. The base peak is frequently observed at m/z 95, which could arise from the loss of an ethyl radical or a sequential loss of water and a hydrogen atom. Other significant fragments at m/z 81 and 67 are characteristic of the fragmentation of the cyclohexyl ring.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for this compound.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard or the residual solvent peak.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the data can be acquired by preparing a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, often via a direct insertion probe or a gas chromatograph (GC). A standard electron energy of 70 eV is used for ionization. The resulting fragments are separated by a mass analyzer and detected to generate the mass spectrum.

Logical Workflow for Spectral Analysis

The process of identifying and characterizing this compound using the described spectral techniques follows a logical progression.

Caption: A logical workflow diagram illustrating the process of structural elucidation for this compound using MS, IR, and NMR spectral data.

Experimental Workflow for Sample Analysis

The following diagram outlines a typical experimental workflow for the spectroscopic analysis of a solid organic compound such as this compound.

Caption: A flowchart detailing the typical experimental workflow for the spectroscopic analysis of this compound, from sample preparation to data analysis and reporting.

An In-depth Technical Safety Guide to 1-Ethynyl-1-cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 1-Ethynyl-1-cyclohexanol (CAS No. 78-27-3), a key intermediate in various chemical syntheses. The information is compiled from multiple safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards. This document is intended to be a critical resource for professionals handling this substance in research and development settings.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O | PubChem |

| Molecular Weight | 124.18 g/mol | PubChem[1] |

| Appearance | White crystalline solid with a slight odor | Haz-Map[1] |

| Melting Point | 30 - 33 °C (86 - 91 °F) | Alfa Aesar MSDS[1], Fisher Scientific[2], ChemSrc[3] |

| Boiling Point | 180 °C (356 °F) | MilliporeSigma[4] |

| Density | 0.967 g/mL at 25 °C (77 °F) | MilliporeSigma[4] |

| Flash Point | 62.8 °C (145 °F) | The Good Scents Company, ChemSrc[3] |

| Vapor Pressure | 0.13 mmHg | Haz-Map[1] |

| Water Solubility | 10 g/L at 20 °C | ChemSrc[3] |

| logP (Octanol-Water Partition Coefficient) | 1.7 | PubChem[1] |

Toxicological Data

This compound exhibits acute toxicity through oral and dermal routes of exposure. The available toxicological data is summarized below.

| Toxicity Endpoint | Value | Species | Source |

| LD50 (Oral) | 600 µL/kg | Rat | RTECS[1] |

| LD50 (Dermal) | 1 mL/kg | Rabbit | RTECS[1] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The hazard statements and corresponding classifications are detailed in the following table.

| GHS Classification | Hazard Statement | Signal Word | Pictogram |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | Danger | |

| Acute toxicity, Dermal (Category 3) | H311: Toxic in contact with skin | Danger | |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | Warning | |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | Warning |

Experimental Protocols

While specific, detailed experimental reports for this compound are not publicly available, the methodologies for determining the key toxicological and physical data points generally follow standardized OECD (Organisation for Economic Co-operation and Development) guidelines or equivalent national standards.

Acute Oral Toxicity (LD50)

The oral LD50 value is typically determined using a method like the OECD Test Guideline 423 (Acute Toxic Class Method) . A summary of this protocol is as follows:

-

Principle : A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dosage for the next step. The goal is to identify a dose that causes mortality in some animals to classify the substance's toxicity.

-

Animal Model : Healthy, young adult rats of a single sex (typically females as they are often more sensitive) are used.

-

Procedure :

-

Animals are fasted prior to dosing.

-

The substance is administered orally via gavage in a single dose.

-

A starting dose is selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Animals are observed for signs of toxicity and mortality for up to 14 days.

-

The number of animals that die within a specified period is recorded.

-

Based on the mortality rate, the substance is assigned to a GHS toxicity category.

-

Acute Dermal Toxicity (LD50)

The dermal LD50 is generally determined following a protocol such as the OECD Test Guideline 402 (Acute Dermal Toxicity) .

-

Principle : A single dose of the substance is applied to the skin of an animal, and the effects are observed over a set period.

-

Animal Model : Typically, adult rats or rabbits are used.

-

Procedure :

-

The fur on the dorsal area of the animal is clipped.

-

The test substance is applied uniformly over a defined area of the skin (at least 10% of the body surface area).

-

The application site is covered with a porous gauze dressing for 24 hours.

-

After the exposure period, the dressing is removed, and the skin is cleaned.

-

Animals are observed for signs of toxicity and mortality for 14 days.

-

The LD50 is calculated based on the dose that is lethal to 50% of the test animals.

-

Physical Properties Determination

-

Melting Point : Determined by packing the solid into a capillary tube, which is then heated in a melting point apparatus. The temperature range from the first sign of melting to complete liquefaction is recorded.

-

Boiling Point : Can be determined by distillation or by using a Thiele tube. The temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point.

-

Flash Point : Typically determined using a closed-cup method (e.g., Pensky-Martens). The liquid is heated in a closed container, and an ignition source is periodically introduced into the vapor space. The lowest temperature at which the vapors ignite is the flash point.

Safety and Handling

Personal Protective Equipment (PPE) Workflow

The following diagram illustrates the mandatory personal protective equipment (PPE) required when handling this compound to minimize exposure risk.

Caption: Required PPE for handling this compound.

First Aid Measures

The following diagram outlines the recommended first aid procedures in case of exposure to this compound. Immediate and appropriate action is crucial.

Caption: First aid procedures for exposure to this compound.

Storage and Disposal

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[5] Keep away from sources of ignition.[5]

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2]

This guide is intended for informational purposes and should not be a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations in your institution. Always consult the most current Safety Data Sheet provided by your supplier before handling this chemical.

References

- 1. researchgate.net [researchgate.net]

- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 3. Acute Dermal Toxicity OECD 402 - Toxicology IND Services [toxicology-ind.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. oecd.org [oecd.org]

1-Ethynyl-1-cyclohexanol: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-1-cyclohexanol, a commercially available tertiary acetylenic alcohol, has emerged as a versatile and valuable building block in organic synthesis. Its unique bifunctional nature, possessing both a reactive terminal alkyne and a tertiary hydroxyl group, allows for a diverse array of chemical transformations. This guide provides a comprehensive overview of the applications of this compound, detailing its use in the synthesis of pharmaceuticals, as a surrogate for acetylene (B1199291) in cross-coupling reactions, in polymer chemistry, and in the formation of organometallic compounds. This document is intended to serve as a technical resource, providing detailed experimental protocols and quantitative data to facilitate its application in research and development.

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is the ethynylation of cyclohexanone (B45756). This reaction can be achieved by reacting cyclohexanone with acetylene gas in the presence of a strong base, or by using a protected acetylene equivalent followed by deprotection.[1]

Experimental Protocol: Synthesis from Cyclohexanone and Trimethylsilylacetylene[2]

In a dried reaction vessel under an inert atmosphere, a solution of trimethylsilylacetylene (B32187) (3.23 g) in 30 mL of tetrahydrofuran (B95107) is cooled to -78 °C. To this solution, n-butyllithium (36 mmol, 2.5 M in hexane, 14 mL) is added dropwise, and the mixture is stirred for 30 minutes. Cyclohexanone (30 mmol) is then slowly added, and the reaction is allowed to warm to room temperature and stirred for an additional 5 hours. A desilylation agent is then added to the reaction mixture. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted three times with diethyl ether (3 x 30 mL). The combined organic extracts are washed with brine and water, and then dried over anhydrous magnesium sulfate. After filtration, the solvent is removed under reduced pressure, and the crude product is purified by silica (B1680970) gel column chromatography to yield this compound.

Applications in Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of several pharmaceutical compounds, most notably the sedative-hypnotic drug, ethinamate.[1]

Synthesis of Ethinamate

Ethinamate is synthesized from this compound through the formation of a carbamate. This is typically achieved by reacting the alcohol with phosgene (B1210022) (or a phosgene equivalent) to form a chloroformate, which is then reacted with ammonia.

Acetylene Surrogate in Sonogashira Coupling

In modern organic synthesis, the direct use of acetylene gas can be hazardous and inconvenient. This compound can serve as a safe and effective liquid surrogate for acetylene in Sonogashira coupling reactions.[2] This one-pot reaction involves the in-situ generation of a terminal alkyne from this compound, which then couples with an aryl or vinyl halide.

This methodology provides an efficient route to the synthesis of diarylacetylenes without the need to handle gaseous acetylene or isolate the intermediate arylacetylenes.[2]

Rearrangement Reactions

Tertiary propargyl alcohols like this compound can undergo acid-catalyzed rearrangements to form α,β-unsaturated carbonyl compounds. The two primary named reactions in this class are the Meyer-Schuster and Rupe rearrangements.

Rupe Rearrangement

The Rupe rearrangement of this compound in near-critical water has been studied, yielding 1-cyclohexen-1-ylethanone as the primary product. The reaction conditions, including temperature, time, and the use of additives, significantly influence the yield.

| Additive (5 mol%) | Temperature (°C) | Time (min) | Yield (%) |

| None | 260 | 60 | 49 |

| ZnSO₄ | 260 | 60 | >49 |

| FeCl₃ | 260 | 60 | >49 |

| NaHSO₄ | 260 | 60 | 88 |

| Table 1: Effect of Additives on the Yield of the Rupe Rearrangement of this compound in Near-Critical Water. |

Polymer Chemistry

This compound can be polymerized through various methods, including radiation, electroinitiation, and with chemical catalysts. Solid-state polymerization via irradiation yields a mixture of oligomers and polymers.

Synthesis of Organotellurium Compounds

This compound is a precursor for the synthesis of novel organotellurium(IV) compounds. These compounds have shown potential as potent inhibitors of enzymes such as Cathepsin B. The synthesis typically involves the reaction of the alkyne with a tellurium-containing electrophile.

Other Synthetic Applications

The versatile reactivity of this compound extends to a range of other transformations:

-

Hydration: The terminal alkyne can be hydrated to form 1-acetylcyclohexanol (B75591). This reaction is typically catalyzed by mercury salts in acidic media.

Experimental Protocol: Hydration to 1-Acetylcyclohexanol[4]

In a 1-L three-necked round-bottomed flask, 5 g of mercuric oxide is dissolved in a solution of 8 mL of concentrated sulfuric acid and 190 mL of water. The solution is warmed to 60 °C, and 49.7 g (0.40 mole) of 1-ethynylcyclohexanol is added dropwise over 1.5 hours. The reaction mixture is stirred at 60 °C for an additional 10 minutes and then cooled. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with saturated sodium chloride solution and dried over anhydrous sodium sulfate. The solvent is evaporated, and the residue is distilled under reduced pressure to give 1-acetylcyclohexanol in 65-67% yield.

-

Acetylation: The hydroxyl group can be acetylated in the presence of a ruthenium chloride catalyst.

-

Reaction with Transition Metal Hydrides: It can react with transition metal hydride complexes to form vinyl derivatives through insertion into the M-H bond.

-

Click Chemistry: The terminal alkyne functionality makes this compound a suitable substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," for the synthesis of triazole-containing molecules.

-

Favorskii Reaction: The reaction of an alkyne with a carbonyl group under basic conditions is known as the Favorskii reaction, which can be applied to this compound.[3]

This compound is a readily accessible and highly versatile building block in organic synthesis. Its dual functionality allows for a wide range of transformations, making it a valuable tool for the synthesis of pharmaceuticals, complex organic molecules, polymers, and organometallic compounds. The detailed protocols and data presented in this guide are intended to empower researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, fostering innovation in chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to 1-Ethynyl-1-cyclohexanol Derivatives and Analogs for CNS Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Ethynyl-1-cyclohexanol (ECH), a tertiary acetylenic alcohol, and its derivatives represent a class of compounds with significant potential in the field of central nervous system (CNS) drug discovery. The core structure, featuring a cyclohexyl ring and an ethynyl (B1212043) group, provides a unique scaffold for the development of modulators of ligand-gated ion channels, particularly the GABA-A receptor. This technical guide provides a comprehensive overview of the synthesis, pharmacological activity, and structure-activity relationships of ECH derivatives and analogs. Detailed experimental protocols for their synthesis and biological evaluation are provided, alongside a discussion of their therapeutic potential as sedative-hypnotics, anticonvulsants, and muscle relaxants.

Core Compound: this compound (ECH)

This compound is a versatile synthetic intermediate and the primary precursor for the derivatives discussed in this guide.[1] It is a white crystalline solid at room temperature with a melting point of 30-33 °C and a boiling point of 180 °C.[2]

Synthesis of this compound

The most common and industrially scalable synthesis of ECH involves the ethynylation of cyclohexanone (B45756). This can be achieved through several methods, with the reaction of cyclohexanone with an acetylide salt being a prominent route.

Experimental Protocol: Synthesis of this compound

-

Materials: Cyclohexanone, sodium acetylide in liquid ammonia (B1221849), diethyl ether, ammonium (B1175870) chloride solution (saturated), anhydrous magnesium sulfate.

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet, liquid ammonia is condensed.

-

Sodium metal is added portion-wise to the liquid ammonia with stirring until a persistent blue color is obtained.

-

Acetylene gas is bubbled through the solution until the blue color disappears, indicating the formation of sodium acetylide.

-

A solution of cyclohexanone in diethyl ether is added dropwise to the suspension of sodium acetylide at -78 °C.

-

The reaction mixture is stirred for several hours at this temperature and then allowed to warm to room temperature overnight to allow the ammonia to evaporate.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound.

-

Key Derivative: Ethinamate

Ethinamate, the carbamate (B1207046) ester of this compound, is the most well-known derivative and was formerly marketed as a sedative-hypnotic drug.[3] Its pharmacological profile provides a foundational understanding of the potential of this class of compounds.

Synthesis of Ethinamate

Ethinamate is synthesized from this compound through carbamoylation.

Experimental Protocol: Synthesis of Ethinamate

-

Materials: this compound, phosgene (B1210022) (or a phosgene equivalent like triphosgene), ammonia, inert solvent (e.g., toluene).

-

Procedure:

-

This compound is dissolved in an inert solvent.

-

The solution is cooled in an ice bath, and phosgene is bubbled through the solution (or a solution of a phosgene equivalent is added).

-

The reaction mixture is stirred, and then excess ammonia gas is introduced, or an aqueous ammonia solution is added, to form the carbamate.

-

The resulting precipitate is filtered, washed, and recrystallized to yield pure ethinamate.

-

Other Derivatives and Analogs

While ethinamate is the most prominent example, the this compound scaffold can be modified to generate a variety of derivatives, including other esters, ethers, and compounds with substitutions on the cyclohexyl ring.

Ester and Ether Derivatives

The hydroxyl group of ECH can be esterified with various carboxylic acids or etherified with different alkyl or aryl groups to modulate the compound's physicochemical properties and pharmacological activity. For instance, esterification with larger, more lipophilic acids can increase the duration of action.

Cyclohexyl Ring Analogs

Modifications to the cyclohexyl ring, such as the introduction of alkyl groups, can significantly impact the biological activity. Studies on related cyclohexanol (B46403) analogs have shown that the size and position of alkyl substituents are critical determinants of their modulatory effects on GABA-A receptors.

Pharmacological Activity and Mechanism of Action

The primary pharmacological target for this compound and its derivatives is believed to be the GABA-A receptor, the major inhibitory neurotransmitter receptor in the CNS. These compounds act as positive allosteric modulators, enhancing the effect of GABA on the receptor and leading to increased chloride ion influx and neuronal hyperpolarization. This mechanism underlies their sedative, anticonvulsant, and muscle relaxant properties.

Signaling Pathway

The interaction of ECH derivatives with the GABA-A receptor potentiates the GABAergic signaling pathway.

Quantitative Data

The following table summarizes the available quantitative data for this compound and its analogs. Data for a broader range of derivatives is limited in publicly available literature.

| Compound | Assay | Species | Endpoint | Value |

| This compound | General Anesthetic Effect (Tadpole) | Tadpole | EC50 | Data not available |

| 2,6-dimethylcyclohexanol | General Anesthetic Effect (Tadpole) | Tadpole | EC50 | 13.1 µM |

| 2,6-diisopropylcyclohexanol | General Anesthetic Effect (Tadpole) | Tadpole | EC50 | 14.0 µM |

Experimental Protocols for Biological Evaluation

In Vitro Assays

This assay determines the affinity of a test compound for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials: Rat brain membranes, [3H]muscimol (radioligand), test compound, binding buffer (e.g., Tris-HCl), scintillation fluid, liquid scintillation counter.

-

Procedure:

-

Prepare rat brain membranes by homogenization and centrifugation.

-

Incubate the membranes with a fixed concentration of [3H]muscimol and varying concentrations of the test compound.

-

Separate bound from free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using a liquid scintillation counter.

-

Calculate the IC50 value of the test compound.

-

This technique measures the modulation of GABA-A receptor function by a test compound.

-

Materials: Xenopus laevis oocytes, cRNA for GABA-A receptor subunits, recording solution, GABA, test compound, TEVC setup.

-

Procedure:

-

Inject Xenopus oocytes with cRNA encoding the desired GABA-A receptor subunits.

-

After 2-4 days of expression, place an oocyte in the recording chamber.

-

Impale the oocyte with two electrodes and voltage-clamp the membrane potential.

-

Apply a sub-maximal concentration of GABA to elicit a baseline current.

-

Co-apply GABA and the test compound to measure the potentiation or inhibition of the GABA-evoked current.

-

Construct a dose-response curve to determine the EC50 or IC50 of the test compound.

-

In Vivo Assays

This model assesses the anticonvulsant activity of a compound.[4][5][6][7][8]

-

Animals: Mice.

-

Materials: Pentylenetetrazole (PTZ), test compound, vehicle.

-

Procedure:

-

Administer the test compound or vehicle to the mice.

-

After a predetermined time, inject a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.).

-

Observe the mice for the onset and severity of seizures for a defined period (e.g., 30 minutes).

-

Record the latency to the first seizure and the percentage of animals protected from seizures.

-

This test evaluates the effect of a compound on motor coordination and balance, which can be indicative of muscle relaxant or sedative effects.[9][10][11][12]

-

Animals: Mice.

-

Materials: Rota-rod apparatus, test compound, vehicle.

-

Procedure:

-

Train the mice to stay on the rotating rod at a constant speed.

-

Administer the test compound or vehicle.

-

At various time points after administration, place the mice on the accelerating rota-rod.

-

Record the latency to fall from the rod. A shorter latency indicates impaired motor coordination.

-

Structure-Activity Relationships (SAR)

The pharmacological activity of this compound derivatives is highly dependent on their chemical structure.

-

Hydroxyl Group (R1): Esterification to form a carbamate (as in ethinamate) is crucial for potent sedative-hypnotic activity. The nature of the ester or ether can influence the compound's lipophilicity and metabolic stability, thereby affecting its pharmacokinetic profile.

-

Cyclohexyl Ring (R2): Alkyl substitutions on the cyclohexyl ring can significantly alter the interaction with the GABA-A receptor. For instance, studies on related cyclohexanols have shown that 2,6-dialkyl substitution is favorable for anesthetic activity.

-

Ethynyl Group (R3): The ethynyl group is a key feature for activity. Its replacement with other small, linear groups may help to fine-tune the electronic and steric properties of the molecule and its interaction with the receptor.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of CNS-active compounds. Their modulatory activity on the GABA-A receptor provides a solid basis for the development of novel therapeutics for anxiety, insomnia, epilepsy, and muscle spasms. Future research should focus on the synthesis and evaluation of a broader range of derivatives to establish a more comprehensive structure-activity relationship. In particular, the exploration of different ester and ether analogs, as well as modifications of the cyclohexyl ring and the ethynyl group, could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a robust framework for researchers to advance the development of this important class of molecules.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Ethinamate | C9H13NO2 | CID 3284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]

- 4. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. archepilepsy.org [archepilepsy.org]

- 7. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rotarod-Test for Mice [protocols.io]

- 9. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 10. mmpc.org [mmpc.org]

- 11. MPD: JaxCC1: project protocol [phenome.jax.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Synthesis of 1-Ethynyl-1-cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethynyl-1-cyclohexanol is a key synthetic intermediate with applications in pharmaceuticals, polymer science, and as a corrosion inhibitor.[1][2] Its synthesis has evolved from classical laboratory methods to sophisticated industrial processes. This guide provides an in-depth overview of the discovery and history of this compound synthesis, detailing the core chemical principles and experimental methodologies. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate replication and further research. Visual diagrams of the synthetic pathways and experimental workflows are included to offer a clear and concise understanding of the processes involved.

Introduction and Historical Context

The synthesis of this compound is a classic example of carbon-carbon bond formation, specifically the addition of an acetylide to a ketone. The foundational work in this area can be traced back to the early 20th century with the discoveries of Russian chemist Alexei Yevgrafovich Favorskii.[3] The Favorskii reaction , which involves the reaction of an alkyne with a carbonyl group under basic conditions, laid the groundwork for the synthesis of α-ethynyl alcohols.[3][4]

Later, the demands of industrial-scale production led to the development of high-pressure methods, notably as part of Reppe chemistry , developed by Walter Reppe and his colleagues at I. G. Farbenindustrie from 1928 onwards.[5] Reppe's work focused on the safe handling and reaction of acetylene (B1199291) at high pressures, enabling the large-scale synthesis of many important chemicals, including acetylenic alcohols.[5]

Today, this compound is recognized for its role as a precursor to the tranquilizer ethinamate and as a building block in the synthesis of other complex molecules.[6] Its synthesis is a staple in organic chemistry education and continues to be relevant in various industrial applications.

Core Synthesis Methodologies

The primary route to this compound involves the ethynylation of cyclohexanone (B45756). This can be achieved through several key methods, each with its own advantages and limitations.

The Favorskii Reaction: A Classic Approach

The Favorskii reaction is the traditional and most common laboratory-scale synthesis of this compound. It involves the in-situ formation of a metal acetylide, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone.[3]

The overall reaction is as follows:

Common bases used include sodium amide (NaNH₂) or an alkali metal like sodium in liquid ammonia (B1221849) to generate the sodium acetylide.[7]

Reppe Chemistry: Industrial Scale Synthesis

For industrial production, high-pressure ethynylation, a cornerstone of Reppe chemistry, is employed.[8] This method involves the direct reaction of acetylene with cyclohexanone under elevated pressure and temperature, often in the presence of a catalyst like potassium hydroxide (B78521) or a metal acetylide.[6][7] The high pressure increases the concentration of acetylene in the reaction mixture, driving the reaction towards the product.[6]

Synthesis via Protected Alkynes

To circumvent the challenges of handling gaseous acetylene, especially on a laboratory scale, protected forms of acetylene can be used. A common example is trimethylsilylacetylene. The trimethylsilyl (B98337) group is later removed to yield the terminal alkyne.[8]

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis methods for this compound, providing a comparative overview of their efficiencies.

Table 1: Favorskii Reaction Conditions and Yields

| Base/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Sodium acetylide | Liquid Ammonia | - | 20 hours | 65-75 | [7] |

| Sodium methylate | Dibutyl carbitol | 33-38 | 3.5 hours | 75 | |

| Sodium methylate | Diethyl ether | 10 | 3.7 hours | 11.4 |

Table 2: Industrial High-Pressure Synthesis (Reppe Type) Conditions and Yields

| Catalyst | Solvent | Temperature (°C) | Pressure (psig) | Contact Time (min) | Conversion (%) | Yield (%) | Reference |

| Potassium hydroxide | Methanol | 135 | 1500 | 10 | 52 | 70 | [6] |

| Potassium hydroxide | Methanol | 170 | 1500 | 4 | 31.2 | 46 | [6] |

| Potassium hydroxide | Methanol | 120 | 1500 | 22 | 40 | 69.8 | [6] |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Favorskii Reaction

This protocol is adapted from Organic Syntheses.[7]

Materials:

-

Liquid ammonia (approx. 1 L)

-

Sodium (23 g, 1 gram atom)

-

Dry acetylene gas

-

Cyclohexanone (98 g, 1 mole)

-

Ice and water

-

50% Sulfuric acid

-

Ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a 2-L three-necked flask equipped with a gas inlet tube and a mechanical stirrer, pass a rapid stream of dry acetylene into approximately 1 L of liquid ammonia.

-

Add 23 g of sodium in pieces over a period of 30 minutes while maintaining the acetylene stream. The blue color of the dissolved sodium should discharge rapidly.

-

Reduce the flow of acetylene and add 98 g of cyclohexanone dropwise over about an hour.

-

Allow the reaction mixture to stand for approximately 20 hours to permit the evaporation of most of the ammonia.

-

Decompose the solid residue by adding approximately 400 ml of ice and water.

-

Carefully acidify the resulting mixture with 50% sulfuric acid.

-

Dissolve the organic layer in 100 ml of ether and wash with 50 ml of brine.

-

Extract the aqueous phase and the brine wash with two 50-ml portions of ether.

-

Combine the ethereal solutions, dry over anhydrous magnesium sulfate, and filter.

-

Distill off the ether.

-

Distill the product under reduced pressure. The yield of 1-ethynylcyclohexanol is 81–93 g (65–75%), with a boiling point of 74°C at 14 mm Hg.

Protocol 2: Industrial High-Pressure Synthesis of this compound

This protocol is based on a patented industrial process.[6]

Materials:

-

Methanol (117 parts by weight)

-

Potassium hydroxide (5.3 parts by weight)

-

Cyclohexanone (294 parts by weight)

-

Acetylene (143 parts by weight)

Procedure:

-

In a flask equipped with a stirrer, dissolve 5.3 parts of potassium hydroxide in 117 parts of methanol.

-

Add 294 parts of cyclohexanone to the solution.

-

Charge this solution to a suitable high-pressure vessel.

-

Introduce acetylene gas until 143 parts have been absorbed, reaching a pressure of 300 psig at 7°C.

-

Pass this mixture through a tubular reactor maintained at 135°C and a pressure of 1500 psig to prevent the desorption of acetylene. The contact time is 10 minutes.

-

Collect the reactor effluent continuously.

-

After the reaction is complete, degas the entire reaction mixture.

-

Perform a vacuum flash-distillation at a pressure of 0.3 mm and a pot temperature up to 100°C.

-

Fractionate the flash-distillate to recover methanol, 1-ethynylcyclohexanol, and unreacted cyclohexanone. The product distills at 68-70°C at 10 mm Hg. This process resulted in a 52% conversion and a 70% yield.

Visual Diagrams

Synthesis Pathways

Caption: Overview of major synthesis pathways for this compound.

Experimental Workflow: Laboratory vs. Industrial Synthesis

Caption: Comparison of laboratory and industrial experimental workflows.

Conclusion

The synthesis of this compound has a rich history, from its origins in the fundamental discoveries of Favorskii to its large-scale production enabled by Reppe's high-pressure techniques. The choice of synthetic method depends on the desired scale of production, with the Favorskii reaction remaining a reliable laboratory method and high-pressure ethynylation being the cornerstone of industrial manufacturing. The use of protected alkynes offers a convenient alternative for smaller-scale syntheses. This guide provides the necessary technical details for researchers and professionals to understand and apply these synthetic methodologies in their work.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Favorskii reaction - Wikipedia [en.wikipedia.org]

- 3. Acetylene in Organic Synthesis: Recent Progress and New Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Buy this compound | 78-27-3 [smolecule.com]

- 8. US2858344A - Preparation of 1-ethynylcyclohexanol - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Solubility of 1-Ethynyl-1-cyclohexanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 1-Ethynyl-1-cyclohexanol, a key building block in the synthesis of various pharmaceutical compounds. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available solubility data, outlines detailed experimental protocols for its determination, and presents logical workflows for solubility studies.

Core Concepts in Solubility